molecular formula C19H25N3O7S B13826324 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid

Cat. No.: B13826324
M. Wt: 439.5 g/mol
InChI Key: GKLXXISYELOYFL-UHFFFAOYSA-N
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Description

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid is a compound with a complex structure and significant potential in various scientific fields. It is known for its diagnostic capabilities, particularly in detecting bacterial presence in skin and eye disorders . The compound binds to DNA and inhibits bacterial growth by interfering with the polymerase chain reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-carbamimidoylphenol, which is then reacted with 3-chloropropoxybenzamide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid stands out due to its dual functionality as both a diagnostic agent and a reagent in organic synthesis. Its ability to bind to DNA and inhibit bacterial growth makes it particularly valuable in medical and biological research .

Properties

Molecular Formula

C19H25N3O7S

Molecular Weight

439.5 g/mol

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C17H19N3O3.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H2,20,21);3H,1-2H2,(H,4,5,6)

InChI Key

GKLXXISYELOYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=O)N.C(CS(=O)(=O)O)O

Origin of Product

United States

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